Methyl 2-chloro-6-(3-chloropropyl)pyrimidine-4-carboxylate
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Overview
Description
Methyl 2-chloro-6-(3-chloropropyl)pyrimidine-4-carboxylate is a chemical compound with the molecular formula C₉H₁₀Cl₂N₂O₂ and a molecular weight of 249.09 g/mol . This compound is primarily used as an intermediate in the synthesis of various pesticides . It has shown some biological activity, including anti-infective properties against diseases such as malaria and influenza A virus infection in mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-6-(3-chloropropyl)pyrimidine-4-carboxylate typically involves the reaction of 2-chloro-6-(3-chloropropyl)pyrimidine-4-carboxylic acid with methanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6-(3-chloropropyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Various substituted pyrimidine derivatives.
Oxidation Products: Oxidized forms of the pyrimidine ring.
Reduction Products: Reduced forms, such as amines.
Scientific Research Applications
Methyl 2-chloro-6-(3-chloropropyl)pyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pesticides.
Biology: Studied for its biological activity, including anti-infective properties.
Medicine: Potential use in developing treatments for infectious diseases.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-6-(3-chloropropyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it has shown cardiac effects such as increased heart rate and contractility at high doses . The compound’s anti-infective properties are attributed to its ability to interfere with the replication of infectious agents like malaria parasites and influenza viruses .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-6-methylpyrimidine-4-carboxylate: Similar structure but with a methyl group instead of a chloropropyl group.
Methyl 6-chloropyridine-2-carboxylate: Similar functional groups but different ring structure.
Uniqueness
Methyl 2-chloro-6-(3-chloropropyl)pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in pesticide synthesis and its biological activity against infectious diseases make it a valuable compound in both industrial and research settings .
Properties
IUPAC Name |
methyl 2-chloro-6-(3-chloropropyl)pyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O2/c1-15-8(14)7-5-6(3-2-4-10)12-9(11)13-7/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTQMLKVBUKTPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NC(=C1)CCCCl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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